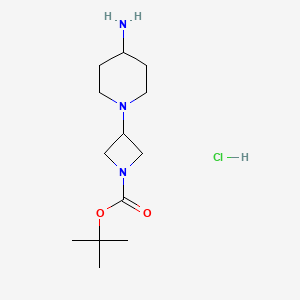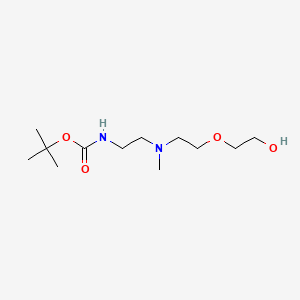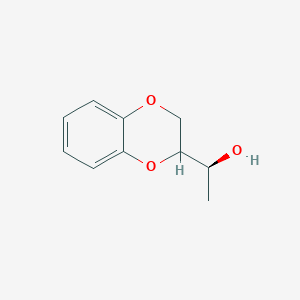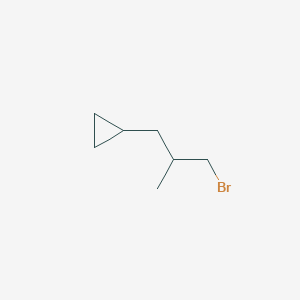![molecular formula C12H14ClN3O2 B13584829 tert-butyl2-{7-chloro-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate](/img/structure/B13584829.png)
tert-butyl2-{7-chloro-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl 2-{7-chloro-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate: is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-{7-chloro-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common method involves the reaction of a preformed pyrazole with a pyridine derivative under specific conditions . For instance, the reaction may involve the use of palladium acetate as a catalyst and cesium carbonate as a base in an aqueous ethanol solution under an argon atmosphere .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: tert-butyl 2-{7-chloro-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and tert-butyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or aryl halides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrazolopyridine derivatives, while substitution reactions can introduce various functional groups at the chloro or tert-butyl positions .
Wissenschaftliche Forschungsanwendungen
tert-butyl 2-{7-chloro-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of tert-butyl 2-{7-chloro-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. The compound binds to the ATP pocket of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt .
Vergleich Mit ähnlichen Verbindungen
tert-butyl 2-{7-chloro-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate can be compared with other pyrazolopyridine derivatives:
Eigenschaften
Molekularformel |
C12H14ClN3O2 |
|---|---|
Molekulargewicht |
267.71 g/mol |
IUPAC-Name |
tert-butyl 2-(7-chloropyrazolo[3,4-c]pyridin-2-yl)acetate |
InChI |
InChI=1S/C12H14ClN3O2/c1-12(2,3)18-9(17)7-16-6-8-4-5-14-11(13)10(8)15-16/h4-6H,7H2,1-3H3 |
InChI-Schlüssel |
JVYWSXVBZMSDMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CN1C=C2C=CN=C(C2=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-tert-butyl N-[(3R,4S)-4-[difluoro(phenyl)methyl]pyrrolidin-3-yl]carbamate hydrochloride](/img/structure/B13584752.png)
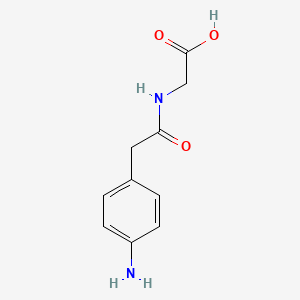
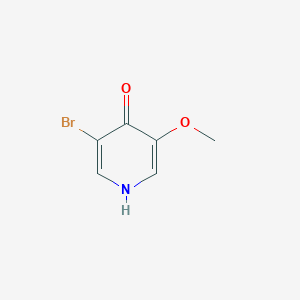
![(Propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]aminedihydrochloride](/img/structure/B13584778.png)
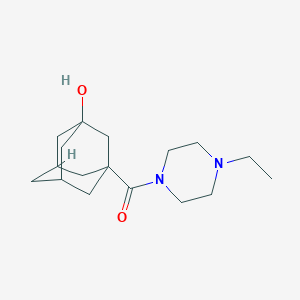
![[2-Bromo-6-(dimethylamino)phenyl]methanol](/img/structure/B13584799.png)
![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine](/img/structure/B13584805.png)
